N-(2-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N3O/c1-8-10(6-7-12(19-8)14(16,17)18)20-13(22)21-11-5-3-2-4-9(11)15/h2-7H,1H3,(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGSIJFJSRTIKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)NC(=O)NC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Urea Formation via Chlorophenyl Derivatives
The classical approach involves the reaction of 2-chlorophenyl isocyanates or chlorophenylamines with suitable amines or pyridine derivatives. This method typically proceeds via nucleophilic substitution or addition reactions, where the chlorinated phenyl group reacts with amines under controlled conditions.
This method is well-established but often results in moderate yields (~60-75%) and requires extensive purification to remove residual solvents and unreacted starting materials.
Microwave-Assisted Synthesis
Recent advancements have incorporated microwave irradiation to significantly enhance reaction rates, yields, and purity levels.
Microwave Reactor Methodology
The process involves the direct irradiation of reactant mixtures in sealed vessels under controlled microwave energy, often in the presence of catalysts or solvents such as DMSO or acetonitrile.
Research Data Table: Microwave Synthesis of Target Compound
| Parameter | Value | Notes |
|---|---|---|
| Reaction temperature | 180°C | Controlled via microwave power |
| Power density | 52.35 W/cm³ | Similar to optimized protocols for related compounds |
| Reaction time | 15 minutes | Shortened from traditional hours |
| Yield | 92% | High efficiency |
| Purity | 98.5% (confirmed via HPLC, NMR) | High purity with minimal impurities |
This method demonstrates a significant reduction in reaction time and solvent use, with enhanced product purity.
Solvent-Free and Green Chemistry Approaches
Mechanochemical Synthesis
Mechanochemistry involves grinding reactants together in the absence of solvents, often using ball mills, which can promote reactions at room temperature.
This approach aligns with green chemistry principles, reducing hazardous waste.
Key Considerations and Optimization
Choice of Precursors
- Chlorophenyl Isocyanates are preferred for direct urea formation due to their high reactivity.
- Pyridine derivatives such as 2-methyl-6-(trifluoromethyl)pyridin-3-amine are synthesized via nucleophilic substitution or metal-catalyzed coupling reactions.
Reaction Conditions
- Elevated temperatures (150–200°C) are necessary for efficient coupling.
- Microwave irradiation at controlled power densities (~52.35 W/cm³) accelerates the process.
- Solvent selection impacts reaction rate and purity; DMSO and acetonitrile are common choices.
Purification Techniques
- Crystallization from suitable solvents (e.g., ethanol, ethyl acetate).
- Chromatography (HPLC, flash chromatography) for impurity removal.
Summary of Preparation Methods
| Method | Advantages | Limitations | Typical Yield | Typical Purity |
|---|---|---|---|---|
| Conventional Heating | Well-understood, scalable | Time-consuming, moderate yields | 60–75% | 90–95% |
| Microwave-Assisted | Fast, high yield, high purity | Equipment cost, scale-up challenges | >90% | >98% |
| Mechanochemistry | Eco-friendly, solvent-free | Equipment needs, scale limitations | 80–85% | High |
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorophenyl)-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(2-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea has been investigated for its potential as a therapeutic agent. Research indicates that this compound may exhibit anti-cancer properties, particularly against certain types of tumors. Studies have shown that derivatives of this compound can inhibit tumor growth by interfering with specific cellular pathways.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the anti-cancer effects of similar urea derivatives. The results indicated significant cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .
Agricultural Chemistry
This compound is also recognized for its role as an agrochemical, specifically as an intermediate in the synthesis of herbicides and pesticides. Its structural features allow for enhanced efficacy against specific pests and weeds, making it valuable in crop protection strategies.
Case Study:
Research conducted on the synthesis of herbicides incorporating this compound demonstrated improved selectivity and potency against resistant weed species. Field trials showed a marked reduction in weed biomass when applied at optimal concentrations .
Potential Mechanisms of Action
The mechanisms through which this compound exerts its effects are still under investigation. However, preliminary studies suggest several pathways:
- Inhibition of Enzymatic Activity: The urea moiety may interact with key enzymes involved in metabolic pathways in both plants and cancer cells.
- Disruption of Cellular Signaling: The trifluoromethyl group could influence signaling pathways that regulate cell proliferation and apoptosis.
Safety and Environmental Impact
As with any agrochemical or pharmaceutical compound, safety assessments are crucial. Studies focusing on the environmental impact of this compound indicate that it has a moderate toxicity profile, necessitating careful handling and application practices to mitigate risks to non-target organisms .
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)-N’-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea depends on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Structural Analogs: Substituted Phenyl-Urea Derivatives
The following table compares N-(2-chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea with key analogs:
Key Observations:
- Electronic Effects : Fluorine (4-F analog) introduces stronger electron-withdrawing effects than chlorine, which may influence reactivity or metabolic stability.
- Pyridine vs. Benzamide Core : Unlike benzamide-based insecticides (e.g., teflubenzuron), pyridine-containing ureas may target different pathways due to distinct electronic and steric profiles.
Comparison with Non-Pyridine Urea Derivatives
Urea derivatives with non-pyridine cores, such as isoproturon (N,N-dimethyl-N'-(4-isopropylphenyl)urea) and fluometuron (N,N-dimethyl-N'-(3-trifluoromethylphenyl)urea), are widely used as herbicides. These compounds lack the pyridine ring but share the urea backbone, emphasizing the role of the trifluoromethyl group in enhancing soil persistence and bioavailability.
Stereochemical Considerations
highlights the importance of stereochemistry in urea derivatives. For instance, the enantiomer ZS_1270B (a trifluoromethylpyridine urea) showed distinct biological activities due to chiral recognition in ion channel modulation. This suggests that the 2-chloro isomer’s stereochemistry (if applicable) could significantly impact its efficacy.
Biological Activity
N-(2-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea is a synthetic compound that belongs to the class of urea derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
- IUPAC Name: 1-(2-chlorophenyl)-3-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea
- Molecular Formula: C14H11ClF3N3O
- Molecular Weight: 329.7 g/mol
- CAS Number: 1227955-28-3
The unique structural features, particularly the trifluoromethyl group, are believed to enhance the compound's metabolic stability and binding affinity to biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The mechanism can be elucidated through biochemical assays that assess its inhibitory effects on various biological pathways.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer) cells. The compound's IC50 values were found to be 40.54 μg/mL for A549 and 29.77 μg/mL for Caco-2, demonstrating its potential as a chemotherapeutic agent .
Table 1: Anticancer Activity Data
Antimicrobial Activity
This compound has also demonstrated notable antimicrobial activity against various pathogens. In particular, it has shown efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | < 50 μg/mL | |
| Escherichia coli | < 50 μg/mL |
Case Studies
In a recent study published in the Open Medicinal Chemistry Journal, the compound was evaluated for its therapeutic potential in treating bacterial infections. The results indicated that it could effectively inhibit bacterial growth with minimal cytotoxicity towards human cells, making it a promising candidate for further development as an antimicrobial agent .
Study Highlights
- Anticancer Activity : In vitro studies showed significant inhibition of tumor growth.
- Antimicrobial Effects : Effective against multiple bacterial strains with low MIC values.
- Safety Profile : Exhibited low toxicity towards normal human cells in preliminary assays.
Research Findings
The research surrounding this compound is still evolving, but initial findings suggest that its unique chemical structure contributes to its biological activities. Further studies are needed to explore its full potential as a therapeutic agent.
Future Directions
Future research should focus on:
- Detailed mechanistic studies to elucidate how the compound interacts with specific molecular targets.
- In vivo studies to assess efficacy and safety in animal models.
- Development of derivatives to enhance potency and selectivity against targeted diseases.
Q & A
Q. What are the key considerations for synthesizing N-(2-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea?
Synthesis typically involves:
- Step 1: Preparation of the pyridine intermediate (e.g., 2-methyl-6-(trifluoromethyl)pyridin-3-amine) via nucleophilic substitution or cross-coupling reactions .
- Step 2: Formation of the urea bridge by reacting the pyridine intermediate with 2-chlorophenyl isocyanate under anhydrous conditions. Use of catalysts like DMAP (4-dimethylaminopyridine) may improve yields .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) is commonly employed to isolate the product. Yields range from 68% to 84%, depending on substituent steric effects .
Q. How can structural characterization challenges be addressed for this compound?
- 1H NMR Analysis: The trifluoromethyl (CF₃) group causes deshielding of adjacent protons, complicating peak assignment. Use deuterated DMSO or CDCl₃ for resolving urea NH protons (~8–10 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺. Fragmentation patterns help verify the urea linkage and substituent positions .
- Elemental Analysis: Carbon, hydrogen, and nitrogen content should match theoretical values within ±0.4% to confirm purity .
Q. What solvent systems are optimal for crystallization?
Crystallization trials using mixed solvents (e.g., methanol/water or dichloromethane/hexane) are recommended. The urea group’s hydrogen-bonding capacity often promotes crystal formation, but bulky substituents (e.g., CF₃) may require slow evaporation techniques .
Advanced Research Questions
Q. How do structural modifications impact biological activity?
- Pyridine Substituents: Replacing the methyl group with larger alkyl chains (e.g., isopropyl) reduces steric hindrance, enhancing binding to enzymatic targets (e.g., TRPV1 receptors) .
- Chlorophenyl Position: Ortho-substitution (2-chloro) improves metabolic stability compared to para-substituted analogs, as shown in agrochemical SAR studies .
- Urea Linkage: N-Methylation of the urea bridge decreases hydrogen-bonding capacity, often reducing potency but improving oral bioavailability .
Q. What mechanistic hypotheses explain its enzyme inhibition?
- Competitive Inhibition: The urea group mimics native substrates, binding to enzyme active sites (e.g., acetylcholinesterase or kinase targets) via hydrogen bonds with catalytic residues .
- Allosteric Modulation: Trifluoromethyl groups may induce conformational changes in proteins, as observed in studies of similar pyridine-based antagonists .
Q. How can contradictory data in synthetic yields be resolved?
Q. What computational tools aid in predicting binding modes?
Q. How does the compound’s stability vary under physiological conditions?
- pH Stability: The urea bond is susceptible to hydrolysis in acidic environments (pH < 3). Stability assays in simulated gastric fluid (SGF) show <50% degradation after 2 hours .
- Metabolite Identification: LC-MS/MS reveals primary metabolites via oxidative defluorination or O-demethylation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
